molecular formula C21H22N4O2S B2463639 N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921498-93-3

N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2463639
CAS RN: 921498-93-3
M. Wt: 394.49
InChI Key: LHXNKQRTBMPSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as ETPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a thiazole derivative and has been synthesized using various methods.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related in structure to the compound , have been explored for their potential as glutaminase inhibitors. These compounds, including truncated analogs, have shown promise in inhibiting the growth of human lymphoma cells in vitro and in a mouse xenograft model, suggesting their applicability in cancer therapy due to their action on metabolic pathways crucial for tumor growth and survival (Shukla et al., 2012).

Antimicrobial Activity

N-(6-Arylbenzo[d]thiazol-2-yl)acetamides, which share a part of the core structure with the compound of interest, were synthesized and found to exhibit significant urease inhibitory activity, surpassing the standard used in the study. This activity suggests potential applications in combating bacterial infections that rely on urease for pathogenesis (Gull et al., 2016).

Optoelectronic Materials

Thiazole-containing monomers have been synthesized for use in conducting polymers, which were investigated for their optoelectronic properties. These polymers exhibited promising characteristics for applications in electronic devices, highlighting the versatility of thiazole derivatives in materials science (Camurlu & Guven, 2015).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and used to create coordination complexes with Co(II) and Cu(II), which were further evaluated for their antioxidant activity. These complexes demonstrated significant antioxidant properties, indicating their potential in oxidative stress-related applications (Chkirate et al., 2019).

Antitumor and Antimicrobial Synthesis

Research on synthesizing new thiazole derivatives for antimicrobial and antitumor applications has been ongoing. These efforts include creating compounds with improved solubility and potency compared to existing drugs, offering a glimpse into the development of novel therapeutics based on thiazole chemistry (Wardkhan et al., 2008).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-15-6-4-5-7-18(15)24-19(26)12-17-13-28-21(23-17)25-20(27)22-16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXNKQRTBMPSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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